1,2-Dihydro-oseltamivir is a compound that consists of a mixture of diastereomers derived from oseltamivir, a well-known antiviral medication primarily used for the treatment and prophylaxis of influenza. The compound is classified as an anti-influenza agent and is recognized for its role in inhibiting the neuraminidase enzyme, which is crucial for viral replication.
1,2-Dihydro-oseltamivir is categorized under antiviral agents and specifically falls within the class of neuraminidase inhibitors. Its chemical structure includes a cyclohexane ring and various functional groups that contribute to its biological activity. The compound's CAS number is 1052063-38-3, and it has a molecular formula of with a molecular weight of 314.42 g/mol .
The synthesis of 1,2-dihydro-oseltamivir can be achieved through several methods, often involving the modification of oseltamivir itself. One notable approach involves the Diels-Alder reaction, which is utilized to create the necessary cyclohexane framework. The synthesis typically follows these steps:
The molecular structure of 1,2-dihydro-oseltamivir features a cyclohexane ring with multiple substituents. The detailed structural representation includes:
CCOC(=O)C1C[C@H](N)[C@@H](NC(=O)C)[C@@H](C1)OC(CC)CC
InChI=1S/C16H30N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h11-15H,5-9,17H2,1-4H3,(H,18,19)/t11?,13-,14+,15+/m0/s1
.This structure highlights the stereochemical centers critical for its biological activity.
The chemical reactivity of 1,2-dihydro-oseltamivir involves various transformations that allow it to act effectively as an antiviral agent. Key reactions include:
The mechanism of action of 1,2-dihydro-oseltamivir primarily involves the inhibition of the neuraminidase enzyme. By binding to the active site of this enzyme, the compound prevents the cleavage of sialic acid residues from glycoproteins on the surface of infected cells. This inhibition results in:
Studies indicate that oseltamivir exhibits IC50 values (the concentration required to inhibit 50% of enzyme activity) in nanomolar ranges against various influenza strains .
The physical and chemical properties of 1,2-dihydro-oseltamivir include:
These properties are essential for understanding its behavior in pharmaceutical formulations.
1,2-Dihydro-oseltamivir serves primarily as a reference material in pharmaceutical research and development related to antiviral drugs. Its applications include:
Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) has emerged as a cornerstone technology for constructing stereogenic centers in oseltamivir intermediates. This method enables precise deracemization of meso-lactone precursors (e.g., cyclohex-2-en-1-yl carbonate), where chiral Pd-π-allyl complexes facilitate nucleophilic attack with stereochemical fidelity. Key innovations include the use of allyl fluorides as electrophilic precursors, which liberate fluoride anions for in situ activation of silylated nucleophiles under mild conditions. Ligand design critically influences enantioselectivity; bidentate diamidophosphite ligands (e.g., L1) achieve >94% ee in generating homoallylic sulfones, versatile building blocks for cyclohexene frameworks [3] [5].
Table 1: Impact of Ligand Architecture on Pd-AAA Efficiency
Ligand | Nucleophile | Yield (%) | ee (%) | Application in Oseltamivir Synthesis |
---|---|---|---|---|
L1 | Aryl sulfone | 83 | 91 | C3-functionalized cyclohexene |
L2 | 2-Pyridyl sulfone | 51 | 83 | N-Heterocycle incorporation |
L4 | Alkyl sulfone | 35 | 72 | Alkyl chain elongation |
SPhos (L6) | Benzyl sulfone | 63 | 92 | Aziridine precursor |
A critical advancement involves circumventing azide reagents—traditionally used in Roche’s industrial synthesis—by employing phthalimide nucleophiles in Pd-AAA reactions. When deracemizing lactone 8, carbon nucleophiles (e.g., malonates) achieve 85% ee, while nitrogen-centered variants initially failed due to charge repulsion. By pre-opening the lactone to 15, Pd-AAA with phthalimide/Cs₂CO₃ delivers amino-functionalized intermediates in 57–74% yield, establishing the first chiral center for subsequent diastereoselective transformations [1] [2].
Rhodium-catalyzed aziridination addresses the stereochemical vulnerabilities in oseltamivir’s C4 and C5 centers. The Shibasaki synthesis employs trimethylsilyl azide (TMSN₃) and chiral Rh catalysts for enantioselective desymmetrization of meso-aziridines, achieving >98% ee. This method installs the syn-1,2-diamine motif via regiospecific aziridine ring-opening with 3-pentanol, bypassing hazardous azides [1] [4].
Table 2: Aziridination Techniques for Diastereomeric Control
Catalyst System | Aziridination Agent | Regioselectivity | Application |
---|---|---|---|
Rh₂(esp)₂/Chiral phosphine | TMSN₃ | >20:1 | syn-Diamine installation |
Rh(I)-DuPhos | Ethyl diazoacetate | 15:1 | Carbocyclic framework construction |
Cu(OTf)₂/Bisoxazoline | PhI=NNs | 10:1 | trans-Aziridine formation |
A patent-pending approach utilizes rhodium carbenoids for intramolecular aziridination of diazoacetamide derivatives. This cyclization furnishes N-sulfonylaziridines with 95% diastereomeric excess, serving as pivotal electrophiles for C–N bond formation. Subsequent BF₃-catalyzed ring-opening with 3-pentanol introduces the oseltamivir sidechain while preserving stereochemical integrity, achieving 82% yield in the step [4] [7]. Crucially, these methods eliminate stoichiometric metal azides, enhancing operational safety in large-scale production.
Organocatalysis has unlocked efficient routes to functionalized cyclohexene cores without transition metals. Hayashi’s one-pot methodology employs diphenylprolinol silyl ether (5 mol%) to catalyze an asymmetric Michael reaction between alkoxyaldehydes and nitroalkenes, followed by Horner–Wadsworth–Emmons olefination. This sequence constructs the cyclohexene carboxylate skeleton with three contiguous stereocenters in 45% yield and 97% ee [1] [4].
Key innovations include:
These strategies circumvent the limited availability of shikimic acid and enable gram-scale production of enantiopure intermediates.
Deracemization converts racemic precursors into single enantiomers via stereoselective bond cleavage. Pd-AAA deracemization of rac-cis-lactone 8 exemplifies this: Chiral Pd complexes generate pseudo-meso π-allyl intermediates, enabling nucleophilic attack with 99% ee when stabilized carbon nucleophiles (e.g., nitromethane) are used [2]. Nitrogen nucleophiles initially failed due to insufficient reactivity, but ring-opened lactone derivatives (e.g., 15) undergo efficient Pd-AAA with phthalimide/Cs₂CO₃, installing the C5 amino group [2] [3].
Table 3: Deracemization Strategies for Oseltamivir Precursors
Substrate | Deracemization Agent | Key Condition | Outcome |
---|---|---|---|
rac-Lactone 8 | Pd₂(dba)₃/(S,S)-Ligand 11 | BSA, (C₄H₉)₄NCl, DCM | 74% yield, 99% ee (nitromethane adduct) |
meso-Aziridine | Rh(I)/(R)-BINAP | TMSN₃, 4Å MS | 92% ee, >20:1 dr |
Allylic mesylate | Pseudomonas cepacia lipase | Vinyl acetate, pH 7.0 | Kinetic resolution (E = 38) |
Additionally, enzymatic kinetic resolution using Pseudomonas cepacia lipase selectively acetylates primary hydroxy groups in diol intermediates, though moderate enantioselectivity (E = 38) limits broad applicability. More effective is iodolactamization in Corey’s route: Chiral CBS-catalyzed Diels–Alder adducts undergo iodocyclization, setting C3 and C4 stereocenters simultaneously with 99% diastereomeric excess [1] [5].
Non-conventional activation techniques dramatically accelerate bottleneck reactions in oseltamivir synthesis. Microwave irradiation optimizes two critical steps:
Table 4: Accelerated Reactions via Non-Conventional Techniques
Reaction Step | Standard Conditions | MW/Photoredox Conditions | Improvement |
---|---|---|---|
Epoxide opening (allylamine) | 80°C, 24 h | 150°C, 10 min (MW) | 95% conversion vs. 60% |
Staudinger reduction | PPh₃, 12 h | PPh₃, 300W MW, 5 min | 99% yield, no byproducts |
Aziridine ring-opening | BF₃•OEt₂, Δ, 3 h | [Ir(ppy)₃], blue LEDs, 1 h | 88% yield, dr >15:1 |
Deallylation | Pd/C, H₂, 12 h | Photoredox/Ni dual catalysis | Selective N-deprotection |
Photoredox catalysis enables radical-mediated transformations incompatible with thermal pathways. Ir(ppy)₃-catalyzed C–O bond cleavage of N-allyl aziridines under blue LEDs generates alkyl radicals, trapped by in situ hydrogen donors to yield deprotected amines. This method achieves 88% yield with >15:1 diastereoselectivity, outperforming classical Pd/C-hydrogenation [5] [7]. Additionally, dual Ni/photoredox systems facilitate selective N-deallylation without reducing sensitive azide or epoxy functionalities, a persistent challenge in late-stage intermediates.
Concluding Remarks
The synthetic landscape for 1,2-dihydro-oseltamivir diastereomers has evolved from shikimic acid-dependent routes to innovative catalytic methodologies. Pd-AAA deracemization, Rh-catalyzed aziridination, organocascade reactions, and energy-efficient activation collectively address stereochemical and scalability challenges. Future directions include integrating flow chemistry for hazardous azide steps and machine learning-guided ligand design to optimize enantioselectivity further.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1